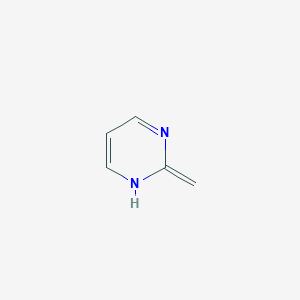
2-Methylene-1,2-dihydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylene-1,2-dihydropyrimidine (MDHP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MDHP is a versatile compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 2-Methylene-1,2-dihydropyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS).
生化和生理效应
2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. 2-Methylene-1,2-dihydropyrimidine has been shown to scavenge free radicals and reduce oxidative stress in cells and tissues. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
实验室实验的优点和局限性
2-Methylene-1,2-dihydropyrimidine has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, 2-Methylene-1,2-dihydropyrimidine also has some limitations, including its relatively low solubility in water and its potential to undergo hydrolysis in the presence of acid or base.
未来方向
There are several potential future directions for research involving 2-Methylene-1,2-dihydropyrimidine. One area of interest is the development of 2-Methylene-1,2-dihydropyrimidine derivatives with enhanced biological activity and improved pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2-Methylene-1,2-dihydropyrimidine and its potential applications in various fields of research. Finally, the development of new synthesis methods for 2-Methylene-1,2-dihydropyrimidine and its derivatives may also be an area of future research.
合成方法
2-Methylene-1,2-dihydropyrimidine can be synthesized using a variety of methods, including the Biginelli reaction, Hantzsch reaction, and the Passerini reaction. The most common method for synthesizing 2-Methylene-1,2-dihydropyrimidine is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction typically occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 2-Methylene-1,2-dihydropyrimidine as the primary product.
科学研究应用
2-Methylene-1,2-dihydropyrimidine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. These properties make 2-Methylene-1,2-dihydropyrimidine a promising candidate for the development of new drugs and therapeutic agents.
属性
CAS 编号 |
184839-44-9 |
|---|---|
产品名称 |
2-Methylene-1,2-dihydropyrimidine |
分子式 |
C5H6N2 |
分子量 |
94.11 g/mol |
IUPAC 名称 |
2-methylidene-1H-pyrimidine |
InChI |
InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2 |
InChI 键 |
KJOJQGJAIBTBHR-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC=N1 |
规范 SMILES |
C=C1NC=CC=N1 |
同义词 |
Pyrimidine, 1,2-dihydro-2-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
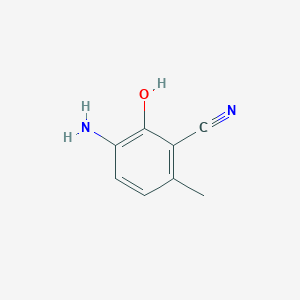
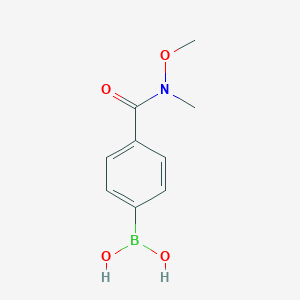
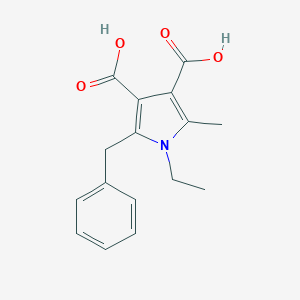
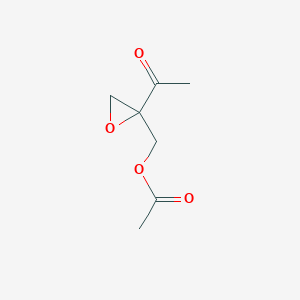
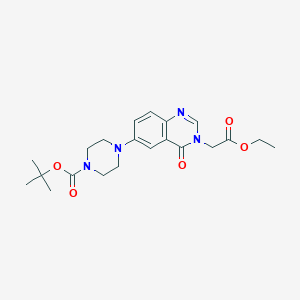
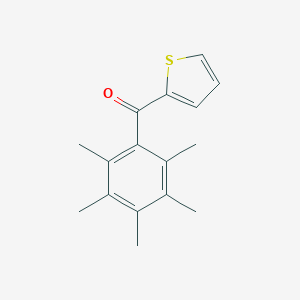
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)

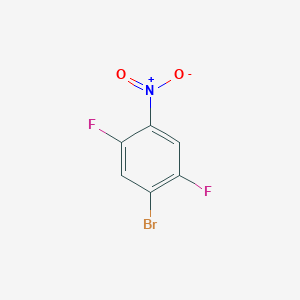
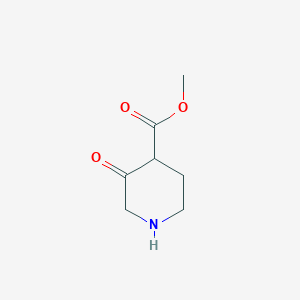
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
